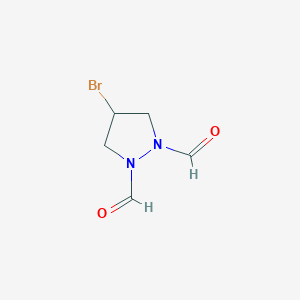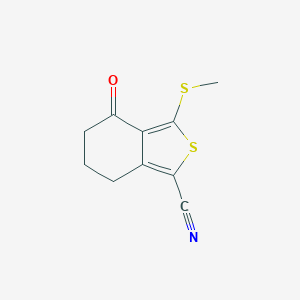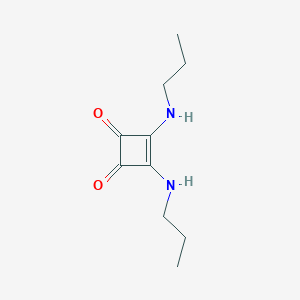![molecular formula C13H11NO3 B064298 (2'-Nitro[1,1'-biphenyl]-4-yl)methanol CAS No. 159815-76-6](/img/structure/B64298.png)
(2'-Nitro[1,1'-biphenyl]-4-yl)methanol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photochemical Reactions :
- Patel & Boyer (1980) discussed the photolysis of 1-nitro-2-phenylnaphthalene in methanol, yielding various products through isomerization and oxidative coupling processes, relevant to environmental chemistry (Patel & Boyer, 1980).
Chemical Synthesis :
- Prasad et al. (2020) synthesized 2,4-disubstituted quinoline derivatives including "(2-(2-nitrophenyl)quinolin-4-yl)methanol," highlighting its use in creating novel chemical compounds (Prasad et al., 2020).
Catalysis and Reaction Mechanisms :
- Sarki et al. (2021) explored the use of methanol in catalysis, potentially relevant to reactions involving nitro-substituted compounds like "(2'-Nitro[1,1'-biphenyl]-4-yl)methanol" (Sarki et al., 2021).
Material Science :
- Niu, Zhao, & Lan (2016) investigated the electrocatalytic properties of palladium deposits on nickel foam in methanol, a study indirectly related to the electrochemical applications of nitro-substituted compounds (Niu, Zhao, & Lan, 2016).
Pharmaceutical and Biological Applications :
- Giomi, Alfini, & Brandi (2011) reported on "(2-pyridyl)phenyl methanol" as a hydrogen donor in the reduction of nitro aromatic compounds, which can be associated with pharmaceutical synthesis involving nitro-substituted biphenyl compounds (Giomi, Alfini, & Brandi, 2011).
Propriétés
IUPAC Name |
[4-(2-nitrophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXIDJYKHUWNSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618659 | |
| Record name | (2'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
CAS RN |
159815-76-6 | |
| Record name | (2'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



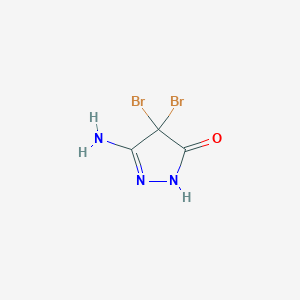
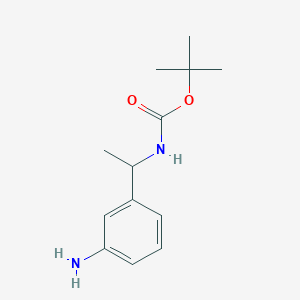


![Methyl 2-[(2S)-piperidin-2-yl]acetate](/img/structure/B64225.png)
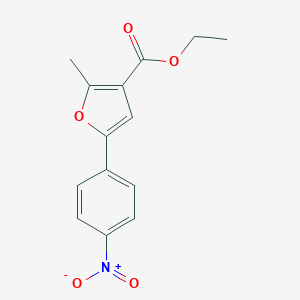
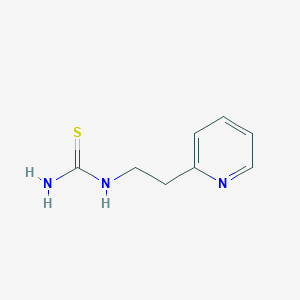
![4-Chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B64233.png)
